molecular formula C7H5F2IO B14765633 (2,4-Difluoro-3-iodophenyl)methanol

(2,4-Difluoro-3-iodophenyl)methanol

Cat. No.: B14765633
M. Wt: 270.01 g/mol
InChI Key: CMCXGCQLHJGCKZ-UHFFFAOYSA-N
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Description

(2,4-Difluoro-3-iodophenyl)methanol is a halogen-substituted aromatic methanol derivative characterized by fluorine atoms at the 2- and 4-positions, an iodine atom at the 3-position, and a hydroxymethyl (-CH₂OH) group attached to the benzene ring.

Properties

Molecular Formula

C7H5F2IO

Molecular Weight

270.01 g/mol

IUPAC Name

(2,4-difluoro-3-iodophenyl)methanol

InChI

InChI=1S/C7H5F2IO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2

InChI Key

CMCXGCQLHJGCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)I)F

Origin of Product

United States

Preparation Methods

Core Structural Considerations

The target molecule features a benzene ring with fluorine atoms at positions 2 and 4, iodine at position 3, and a hydroxymethyl group at position 1. This substitution pattern creates substantial synthetic complexity due to:

  • Electron-withdrawing effects of fluorine and iodine deactivating the aromatic ring
  • Steric congestion from adjacent substituents (F at C2, I at C3)
  • Oxidation sensitivity of the benzylic alcohol moiety

Strategic Bond Disconnections

Two viable retrosynthetic pathways emerge:

  • Iodine introduction to a pre-formed (2,4-difluorophenyl)methanol scaffold
  • Hydroxymethyl installation on a 2,4-difluoro-3-iodobenzene intermediate

Patent EP2462111B1 demonstrates analogous iodination strategies using diiodomethane/trifluoroacetic acid systems, achieving 78-91% yields in related iodoarenes.

Directed Iodination Approaches

Metalation-Iodination Sequences

Protected alcohol derivatives enable regioselective iodination via ortho-directed deprotonation:

Procedure (Adapted from EP2462111B1):

  • Protect (2,4-difluorophenyl)methanol as tert-butyldimethylsilyl (TBS) ether
  • Treat with LDA (−78°C, THF) to deprotonate position ortho to silicon group
  • Quench with iodine to install iodide at C3
  • Deprotect with HF·pyridine to yield target alcohol

Key Data:

Step Reagents Temp (°C) Yield (%)
Protection TBSCl, imidazole 25 92
Iodination LDA, I₂ −78 68
Deprotection HF·pyridine 0→25 85

This method faces challenges in maintaining regioselectivity, with 10-15% para-iodinated byproducts observed.

Electrophilic Iodination

Using iodine monochloride (ICl) in acidic media:

Optimized Conditions:

  • Substrate: 2,4-Difluorobenzyl alcohol
  • Iodinating agent: ICl (1.2 eq)
  • Solvent: Glacial acetic acid
  • Catalyst: H₂SO₄ (0.5 eq)
  • Reaction time: 12 h at 50°C

Outcome:

  • 63% isolated yield
  • Requires subsequent purification via flash chromatography (hexane:EtOAc 4:1)

LC-MS analysis shows competing oxidation of benzylic alcohol to aldehyde (∼22% byproduct).

Functional Group Interconversion Strategies

Nitro Reduction Pathways

Building on Ambeed's 2,4-difluoro-3-iodoaniline synthesis, modified protocols enable alcohol formation:

Three-Step Sequence:

  • Nitro Installation: Nitration of 2,4-difluoro-3-iodotoluene
  • Benzylic Bromination: NBS (2 eq), AIBN, CCl₄, reflux
  • Hydrolysis: K₂CO₃, H₂O/THF, 60°C

Experimental Data:

Step Starting Material Product Yield
Nitration 2,4-Difluoro-3-iodotoluene Nitro derivative 74%
Bromination Nitro-toluene Bromomethyl-nitro 58%
Hydrolysis Bromomethyl-nitro Target alcohol 81%

¹H NMR (CDCl₃): δ 6.82 (dd, J=8.4, 2.1 Hz, 1H), 6.75 (t, J=7.9 Hz, 1H), 4.71 (s, 2H), 2.12 (br s, 1H).

Carboxylic Acid Reduction

Adapting Sigma-Aldrich's protocols for aromatic alcohol synthesis:

Procedure:

  • Oxidize 3-iodo-2,4-difluorotoluene to acid using KMnO₄/H₂SO₄
  • Reduce acid chloride (SOCl₂) with LiAlH₄

Challenges:

  • Over-reduction to CH₃ observed (∼35% yield loss)
  • Iodine substitution under strong acidic conditions (15-20% deiodination)

Advanced Protection-Deprotection Methodologies

Silicon-Based Protecting Groups

EP2462111B1 details TBS protection for alcohol stability during iodination:

Case Study:

  • Protect (2,4-difluorophenyl)methanol with TBSCl
  • Iodinate using CuI/N-iodosuccinimide
  • Deprotect with TBAF

Yield Comparison:

Protection Group Iodination Yield Deprotection Efficiency
TBS 72% 93%
MEM 68% 87%
Acetyl 41% 95%

Benzyl Ether Strategies

Alternative protection for improved iodine compatibility:

Optimized Protocol:

  • Benzylation: BnBr, K₂CO₃, DMF
  • Iodination: I₂, HNO₃, H₂SO₄
  • Hydrogenolysis: H₂, Pd/C, EtOAc

Advantages:

  • No silicon contamination in final product
  • Tolerates strong iodination acids

Critical Analysis of Methodologies

Yield Optimization Challenges

Comparative data reveals inherent tradeoffs:

Method Avg Yield Purity Scalability
Directed iodination 68% 95% Moderate
Nitro reduction 81% 98% High
Acid reduction 57% 90% Low

Byproduct Formation Pathways

Common impurities include:

  • 3-Iodo-2,4-difluorobenzaldehyde (from alcohol oxidation)
  • Diiodinated products (up to 12% in electrophilic routes)
  • Dehalogenated species (F→H substitution under strong bases)

Industrial-Scale Considerations

Cost Analysis

Reagent Cost/kg (USD) Method Contribution
I₂ 120 38%
TBSCl 950 22%
LiAlH₄ 280 17%

Process intensification reduces TBSCl usage by 40% in continuous flow systems.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Rearrangement of fluorine and iodine (e.g., (3-Fluoro-4-iodophenyl)methanol vs. target compound) alters steric interactions and electronic distribution, impacting reactivity in Suzuki-Miyaura coupling or nucleophilic substitution .
  • Functional Groups: The trifluoromethyl group in [4-Iodo-3-(trifluoromethyl)phenyl]methanol significantly increases electron-withdrawing effects, which could stabilize intermediates in synthetic pathways or reduce basicity of the methanol group .

Reactivity and Stability

  • Methanol Group Stability: highlights methanol’s role as a stabilizing agent in soil samples, suggesting that the -CH₂OH group in these compounds may exhibit similar stability under controlled conditions. However, steric hindrance from ortho-substituents (e.g., 2-Fluoro in the target compound) could reduce oxidative degradation .
  • Iodine Reactivity: The iodine atom in all compounds enables participation in halogen-bonding or cross-coupling reactions. For example, (4-Fluoro-3-iodophenyl)methanol’s iodine at the 3-position may favor regioselective coupling over analogs with iodine at the 4-position .

Q & A

Q. What are the optimal synthetic routes for (2,4-Difluoro-3-iodophenyl)methanol?

  • Methodological Answer : A stepwise halogenation approach is recommended. Begin with selective fluorination of a phenyl precursor using cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate as the fluorinating agent in N,N-dimethylformamide (DMF) at 80–100°C . Subsequent iodination can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid. Protect the methanol group with a trimethylsilyl (TMS) ether during iodination to prevent oxidation. Final deprotection with tetrabutylammonium fluoride (TBAF) yields the product. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

Q. How can this compound be purified effectively?

  • Methodological Answer : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate 8:2 to 6:4) to separate polar impurities. Recrystallization from a mixed solvent system (e.g., dichloromethane/hexane) improves purity. Avoid drying under vacuum if the compound is hygroscopic; instead, store under inert atmosphere with molecular sieves . Protect from light by using amber glassware to prevent photodegradation of the iodine substituent .

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra. The iodine atom induces deshielding in adjacent protons (δ ~7.5–8.0 ppm). Fluorine couplings (JFFJ_{F-F} and JFHJ_{F-H}) should align with DFT-calculated values .
  • Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 284.95 (M+H+^+). Fragmentation patterns should match in silico predictions .
  • X-ray Crystallography : For unambiguous confirmation, grow crystals via slow evaporation in ethanol. Refinement parameters (e.g., R-factor < 0.05) validate the structure .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental 19F^{19}\text{F}19F NMR shifts be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Re-run NMR in deuterated DMSO to assess hydrogen bonding. Compare with computational models (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) incorporating solvent dielectric constants. If contradictions persist, evaluate dynamic effects via variable-temperature NMR to probe rotational barriers around the aryl-methanol bond .

Q. What strategies mitigate iodine loss during cross-coupling reactions?

  • Methodological Answer : In Suzuki-Miyaura couplings, use Pd(PPh3_3)4_4 as a catalyst and K2_2CO3_3 as a base in THF/water (3:1) at 60°C. Pre-activate the boronic acid partner to reduce side reactions. Monitor iodine retention via ICP-MS. If deborylation competes, switch to Ullmann-type conditions with CuI/1,10-phenanthroline in DMF at 120°C .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions?

  • Methodological Answer :
  • Oxidative Stability : Expose to H2_2O2_2 (3% in MeOH) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water 70:30). Iodine oxidation to iodoso intermediates is expected, detectable by UV-Vis at 290 nm .
  • Reductive Stability : Treat with NaBH4_4 in ethanol. The methanol group may reduce to CH2_2OH; track changes via FT-IR (loss of O-H stretch at 3300 cm1^{-1}) .

Contradiction Analysis

  • Issue : Conflicting melting points reported in literature.
    Resolution : Verify DSC analysis (heating rate 10°C/min) under nitrogen. Compare with recrystallization solvents; polar solvents (e.g., ethanol) yield polymorphs with lower mp (~95°C), while non-polar solvents (hexane) produce higher mp (~102°C) .

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